1-Chloro-6-iodonaphthalene

Cross-coupling Sequential functionalization Palladium catalysis

1-Chloro-6-iodonaphthalene (CAS 856205-24-8) is a hetero-dihalogenated naphthalene derivative bearing chlorine at position 1 and iodine at position 6 on the naphthalene scaffold, with a molecular formula of C₁₀H₆ClI and a molecular weight of 288.51 g/mol. As a member of the chloroiodonaphthalene class, its primary utility in organic synthesis stems from the differential reactivity of the C–I and C–Cl bonds in transition-metal-catalyzed cross-coupling reactions, enabling sequential and orthogonal functionalization strategies unavailable with mono-halogenated or homo-dihalogenated analogs.

Molecular Formula C10H6ClI
Molecular Weight 288.51 g/mol
Cat. No. B11834866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-iodonaphthalene
Molecular FormulaC10H6ClI
Molecular Weight288.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)I)C(=C1)Cl
InChIInChI=1S/C10H6ClI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H
InChIKeyFPYFKVLIVGREHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-6-iodonaphthalene: A Dihalogenated Naphthalene Building Block for Selective Cross-Coupling


1-Chloro-6-iodonaphthalene (CAS 856205-24-8) is a hetero-dihalogenated naphthalene derivative bearing chlorine at position 1 and iodine at position 6 on the naphthalene scaffold, with a molecular formula of C₁₀H₆ClI and a molecular weight of 288.51 g/mol . As a member of the chloroiodonaphthalene class, its primary utility in organic synthesis stems from the differential reactivity of the C–I and C–Cl bonds in transition-metal-catalyzed cross-coupling reactions, enabling sequential and orthogonal functionalization strategies unavailable with mono-halogenated or homo-dihalogenated analogs [1].

Why 1-Chloro-6-iodonaphthalene Cannot Be Replaced by Other Chloroiodonaphthalene Isomers or Mono-Halogenated Naphthalenes


Substituting 1-chloro-6-iodonaphthalene with a positional isomer such as 1-chloro-4-iodonaphthalene or a mono-halogenated analog like 1-iodonaphthalene alters the spatial and electronic landscape of the naphthalene core, directly impacting the site-selectivity, kinetic profile, and achievable regioisomeric purity in downstream coupling reactions [1]. The 1,6-disposition places the halogens on separate aromatic rings in a non-conjugating meta relationship, a topology that minimizes steric clash and electronic cross-talk, whereas the 1,4-isomer aligns the halogens para across a single ring, and the 1,8-isomer forces a sterically congested peri-interaction [2]. Such differences become critical when building libraries of unsymmetrical biaryls or extended π-systems, where improper isomer selection leads to inseparable regioisomeric mixtures or failed sequential couplings [2].

1-Chloro-6-iodonaphthalene: Evidence-Based Differentiation from Closest Analogs


Differential C–I vs. C–Cl Bond Reactivity Enables Orthogonal Pd-Catalyzed Coupling Sequences

The iodine substituent in 1-chloro-6-iodonaphthalene is expected to undergo oxidative addition to Pd(0) complexes with significantly greater facility than the chlorine substituent, a principle well-established for iodo- versus chloroarenes in general [1]. While direct competitive kinetic data for this specific isomer are absent from the public literature, the class-level reactivity ratio k(ArI)/k(ArCl) for oxidative addition to Pd(PPh₃)₂ is approximately 10³–10⁵ under typical Suzuki-Miyaura conditions, providing a predictive baseline for chemoselective coupling at the C-6 iodine site while the C-1 chlorine remains intact [2]. This orthogonal reactivity is not achievable with homo-dihalogenated naphthalenes such as 1,6-dichloronaphthalene or 1,6-dibromonaphthalene, where both halogens exhibit comparable, competitive reactivity.

Cross-coupling Sequential functionalization Palladium catalysis

Regiochemical Topology: Meta-1,6-Disposition Reduces Steric Congestion Relative to Ortho- and Peri-Isomers

The 1,6-disubstitution pattern places the halogen atoms on non-adjacent carbon atoms of different rings, spatially separated by approximately 5.0 Å (center-to-center) based on the naphthalene geometry, in contrast to the 1,8-peri isomer where the distance is constrained to ~2.5 Å [1]. In the 1-chloro-8-iodonaphthalene comparator, severe peri-steric repulsion distorts the naphthalene plane and retards oxidative addition of the C–I bond to Pd catalysts; studies on analogous 1,8-dihalonaphthalenes report 30–50% lower coupling yields under identical Sonogashira conditions compared to non-peri isomers [2]. The 1,6-isomer avoids this penalty, preserving catalyst accessibility.

Steric hindrance Naphthalene substitution pattern Coupling efficiency

Advantage over 6-Chloro-1-iodonaphthalene: Halogen-Position Reversal Alters the Electronic Character of the First Coupling Site

The isomer 6-chloro-1-iodonaphthalene (CAS 1261868-37-4) swaps the halogen positions: iodine is at the α (1) position and chlorine at the β (6) position . In naphthalene chemistry, the α-position is inherently more electron-rich and sterically accessible than the β-position, leading to inherently different rates for electrophilic palladation. While no direct head-to-head kinetic study exists, prior work on mono-halonaphthalene coupling consistently shows that 1-iodonaphthalene couples 1.2–2.0 times faster than 2-iodonaphthalene under identical Sonogashira conditions due to favorable orbital overlap at the α-carbon [1]. This implies that in 1-chloro-6-iodonaphthalene, the first coupling occurs at the less activated β-iodo position, reserving the more reactive α-chloro site for a later, potentially more demanding transformation.

Regioisomeric purity Electronic effects Substituent impact

Optimal Application Scenarios for 1-Chloro-6-iodonaphthalene Based on Evidence Profile


Chemoselective Sequential Cross-Coupling for Unsymmetrical 1,6-Diarylnaphthalene Construction

The 10³–10⁵-fold reactivity advantage of the C-6 iodine over the C-1 chlorine in oxidative addition (Class-level inference) enables a first Suzuki or Sonogashira coupling at position 6, followed by a second, more forcing coupling at position 1 using a different catalyst/ligand system (e.g., Pd/XPhos for aryl chlorides). This two-step strategy is a direct implementation of the orthogonal reactivity principle and is the primary driver for procuring 1-chloro-6-iodonaphthalene over the symmetric 1,6-dichloro or 1,6-dibromo variants, which cannot achieve comparable selectivity [1].

Synthesis of Sterically Unencumbered Extended π-Systems

The 1,6-meta topology avoids the peri-steric clash inherent in the 1,8-isomer, which is estimated to cause 30–50% lower coupling yields [2]. This makes the 1,6-isomer the preferred scaffold for preparing linear, rigid-rod naphthalene-based oligomers, liquid crystalline materials, or metal-organic framework (MOF) linkers where planarity and high coupling efficiency are critical.

Divergent Library Synthesis via Programmed Halogen Replacement

The ability to chemoselectively address either the β (C-6) or α (C-1) halogen allows a single batch of 1-chloro-6-iodonaphthalene to be diversified into multiple product series simply by altering the order of reagent addition. This contrasts with the α-iodo-β-chloro isomer (6-chloro-1-iodonaphthalene) where the first coupling is intrinsically faster at the α-site, offering a different but equally predictable diversification vector. Selection between these two isomers therefore determines the logical flow of a synthetic sequence and the regiochemical placement of the most synthetically valuable coupling partner at a specific ring position [3].

Intermediate for High-Value Pharmaceuticals and Agrochemicals

Naphthalene cores with differentially addressable halogen handles are prevalent intermediates in the synthesis of kinase inhibitors, antifungal agents, and OLED materials. The meta-1,6-substitution pattern, in particular, has been employed in the late-stage functionalization of bioactive naphthalene derivatives where the spatial separation of substituents is required to match the target protein's binding pocket geometry [2]. Procuring 1-chloro-6-iodonaphthalene specifically, rather than an isomer mixture or a mono-halogenated analog, ensures regioisomeric purity and eliminates the need for chromatographic separation of positional isomers, which is a significant cost driver in scale-up.

Quote Request

Request a Quote for 1-Chloro-6-iodonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.